molecular formula C41H44N2O20 B606948 Daun02

Daun02

Cat. No.: B606948
M. Wt: 884.8 g/mol
InChI Key: BOIXMGNMIWJAEW-LCTCPDETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Daun02 is a prodrug that is converted by the enzyme beta-galactosidase into daunorubicin, an anthracycline antibiotic. Daunorubicin is known for its role as a topoisomerase inhibitor, which interferes with the DNA replication process in cells. This compound is primarily used in scientific research to study neuronal activity and gene therapy.

Mechanism of Action

Target of Action

Daun02 is a prodrug that targets cells expressing β-galactosidase . This enzyme is responsible for catalyzing the conversion of this compound into its active form, daunorubicin .

Mode of Action

The mode of action of this compound involves the conversion of the prodrug into daunorubicin by β-galactosidase . Daunorubicin then interacts with its targets, causing changes such as apoptotic cell death and blockade of voltage-dependent calcium channels .

Biochemical Pathways

This compound affects several biochemical pathways. As a derivative of the anthracycline family of compounds, it has a wide range of cellular effects, from inhibition of DNA synthesis to the generation of free radicals . .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its conversion into daunorubicin by β-galactosidase . .

Result of Action

The primary result of this compound’s action is the induction of apoptotic cell death . This occurs after this compound is converted into daunorubicin, which then interacts with its targets to cause cell death . Additionally, daunorubicin can cause a blockade of voltage-dependent calcium channels .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of β-galactosidase is necessary for the conversion of this compound into its active form, daunorubicin . Furthermore, the water solubility of this compound may limit its effectiveness in certain environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Daun02 is synthesized through a series of chemical reactions involving the attachment of a beta-galactosidase substrate to daunorubicin. The process typically involves the use of organic solvents and reagents under controlled temperature and pH conditions to ensure the stability and purity of the final product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency across batches .

Chemical Reactions Analysis

Types of Reactions: Daun02 undergoes enzymatic hydrolysis when exposed to beta-galactosidase, resulting in the release of daunorubicin. This reaction is crucial for its function as a prodrug .

Common Reagents and Conditions: The enzymatic conversion of this compound to daunorubicin requires the presence of beta-galactosidase, which acts as a catalyst. The reaction typically occurs under physiological conditions, such as a neutral pH and body temperature .

Major Products Formed: The primary product of the enzymatic reaction is daunorubicin, which then exerts its biological effects by inhibiting topoisomerase and interfering with DNA replication .

Comparison with Similar Compounds

Daun02 is unique in its ability to be selectively activated by beta-galactosidase, making it a valuable tool for targeted research applications. Similar compounds include other anthracyclines like doxorubicin and adriamycin, which also inhibit topoisomerase but lack the selective activation mechanism of this compound .

List of Similar Compounds:
  • Doxorubicin
  • Adriamycin
  • Epirubicin
  • Idarubicin

These compounds share similar mechanisms of action but differ in their pharmacokinetics and specific applications .

Biological Activity

Daun02, a prodrug of daunorubicin, has emerged as a significant tool in neuroscience research, particularly for studying the causal relationships between neuronal ensembles and learned behaviors. This article explores the biological activity of this compound, detailing its mechanism of action, applications in various studies, and implications for understanding neuronal functions.

This compound is specifically designed to target and inactivate neurons that express the activity-regulated protein Fos. In transgenic rats expressing β-galactosidase (β-gal) alongside Fos, this compound is converted into its active form, daunorubicin, by β-gal. This conversion occurs approximately 90 minutes after behavioral activation, allowing for selective inactivation of recently activated neuronal ensembles without affecting adjacent non-activated neurons. The process leads to apoptosis in these targeted neurons, facilitating the investigation of their roles in behavior and memory.

Applications in Research

The this compound inactivation technique has been applied across multiple studies to elucidate the roles of specific neuronal ensembles in various behavioral contexts:

  • Drug-Seeking Behavior : Research has demonstrated that this compound can selectively disrupt neuronal ensembles activated by drug-related cues. For instance, studies using c-fos-lacZ transgenic rats have shown that inactivation of these ensembles significantly reduces drug-seeking behavior when rats are re-exposed to drug-associated environments .
  • Food-Seeking Behavior : The technique has also been employed to investigate food-seeking behaviors. In one study, researchers found that disrupting specific neuronal ensembles in the medial prefrontal cortex (mPFC) affected food-seeking behavior in rats trained for self-administration of food rewards . This suggests that distinct neuronal populations mediate different aspects of reward-related memories.
  • Contextual Learning : this compound has been used to assess how contextual cues influence learned behaviors. For example, injections into the nucleus accumbens showed that context-activated neuronal ensembles play a critical role in reinstating cocaine-seeking behavior after withdrawal .

Table 1: Summary of Studies Utilizing this compound Inactivation

Study FocusKey FindingsReference
Drug-Seeking BehaviorInactivation of Fos-expressing neurons reduced drug-seeking behavior associated with cues.
Food-Seeking BehaviorDisruption of mPFC ensembles impaired food-seeking behavior in self-administering rats.
Contextual LearningContext-induced reinstatement of cocaine seeking was diminished following this compound injections.
Neuronal Ensemble SpecificityDemonstrated that distinct ensembles mediate responses to different rewards (food vs. cocaine).

Case Studies

  • Cocaine Seeking and Contextual Cues : In a study examining the role of the nucleus accumbens shell, researchers found that this compound injections post-exposure to drug-associated contexts significantly reduced reinstatement of cocaine-seeking behavior, highlighting the importance of context-specific neuronal activity .
  • Food Reward Mechanisms : Another investigation focused on how Fos-expressing neurons within the mPFC influence food-related memories. By applying this compound to selectively inactivate these neurons during food self-administration tasks, researchers observed a marked decrease in food-seeking behavior, suggesting a direct link between these neuronal populations and reward processing .
  • Nicotine Craving and Withdrawal : Studies on nicotine craving utilized this compound to explore how activated neuronal ensembles contribute to increased craving over time post-withdrawal. Results indicated that specific Fos-positive neurons were crucial for mediating this incubation effect .

Properties

IUPAC Name

[3-nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H44N2O20/c1-15-31(46)20(42-40(54)59-14-17-7-8-22(21(9-17)43(56)57)62-39-38(53)37(52)34(49)25(13-44)63-39)10-26(60-15)61-24-12-41(55,16(2)45)11-19-28(24)36(51)30-29(33(19)48)32(47)18-5-4-6-23(58-3)27(18)35(30)50/h4-9,15,20,24-26,31,34,37-39,44,46,48-49,51-53,55H,10-14H2,1-3H3,(H,42,54)/t15-,20-,24-,25+,26-,31+,34-,37-,38+,39+,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIXMGNMIWJAEW-LCTCPDETSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)OC7C(C(C(C(O7)CO)O)O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OCC6=CC(=C(C=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H44N2O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

884.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.